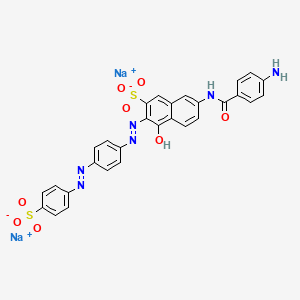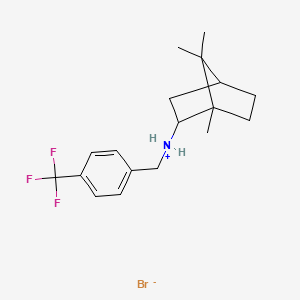![molecular formula C20H16N6O5S2 B13759702 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid CAS No. 5433-79-4](/img/structure/B13759702.png)
4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid: is a complex organic compound with the molecular formula C20H16N6O5S2 . It is known for its vibrant color and is often used in dye and pigment industries. The compound is characterized by its azo group (-N=N-) which links two aromatic structures, making it a part of the azo dye family .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid typically involves a multi-step process:
Diazotization: The starting material, 4-aminonaphthalene-1-sulfonic acid, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(pyrimidin-2-ylsulfamoyl)aniline under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are employed under controlled conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives
科学的研究の応用
Chemistry: : The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo linkage makes it a valuable intermediate in the production of various dyes and pigments .
Biology: : In biological research, it is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .
Medicine: : While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: : Widely used in the textile industry for dyeing fabrics. Its stability and colorfastness make it a preferred choice for industrial applications .
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo linkage (-N=N-) is responsible for its vibrant color, and its ability to form stable complexes with metals enhances its application in dyeing processes. In biological systems, the compound can interact with cellular components, aiding in staining and visualization .
類似化合物との比較
4-Aminoazobenzene: Similar in structure but lacks the sulfonic acid group.
4-Amino-3-nitroazobenzene: Contains a nitro group instead of the sulfonic acid group.
4-Amino-3-sulfoazobenzene: Similar but with different substituents on the aromatic rings
Uniqueness: 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid is unique due to the presence of both sulfonic acid and pyrimidinylsulfamoyl groups, which enhance its solubility and reactivity. These functional groups make it more versatile in various applications compared to its analogs .
特性
CAS番号 |
5433-79-4 |
|---|---|
分子式 |
C20H16N6O5S2 |
分子量 |
484.5 g/mol |
IUPAC名 |
4-amino-3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N6O5S2/c21-19-16-5-2-1-4-15(16)18(33(29,30)31)12-17(19)25-24-13-6-8-14(9-7-13)32(27,28)26-20-22-10-3-11-23-20/h1-12H,21H2,(H,22,23,26)(H,29,30,31) |
InChIキー |
RDOCWOMJXOTCCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
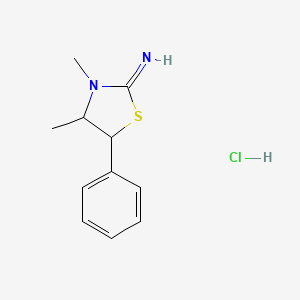
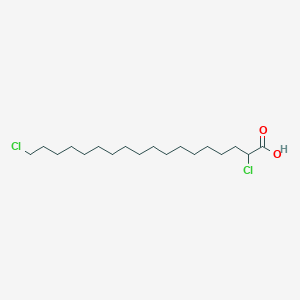
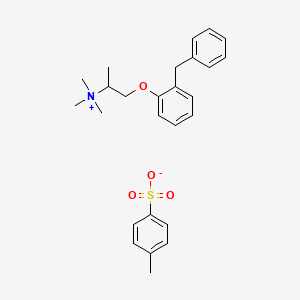

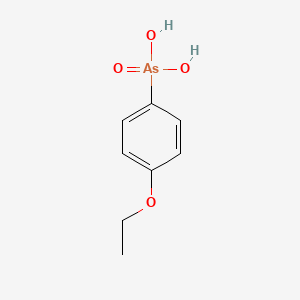
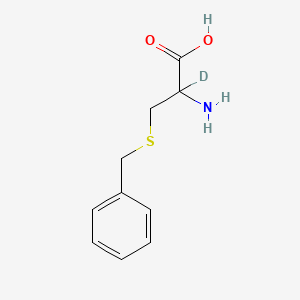
![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
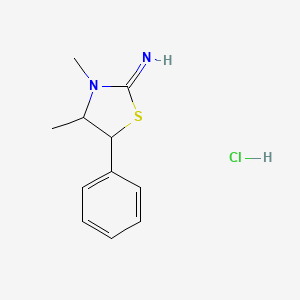
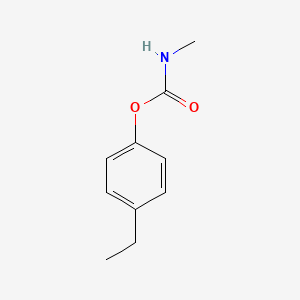
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
